
N-(2,6-Diethylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diethylphenyl)pyrrolidine is an organic compound with the molecular formula C14H21N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 2,6-diethylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diethylphenyl)pyrrolidine typically involves the reaction of 2,6-diethylphenylamine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with pyrrolidine .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reaction and may include purification steps such as distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Diethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
N-(2,6-Diethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2,6-Diethylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen heterocycle.
N-Phenylpyrrolidine: Similar structure but with a phenyl group instead of a 2,6-diethylphenyl group.
Pyrrolidinone: A lactam derivative of pyrrolidine
Uniqueness: N-(2,6-Diethylphenyl)pyrrolidine is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications .
Properties
CAS No. |
81506-13-0 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-(2,6-diethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-12-8-7-9-13(4-2)14(12)15-10-5-6-11-15/h7-9H,3-6,10-11H2,1-2H3 |
InChI Key |
QXMPRXXNYZVECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


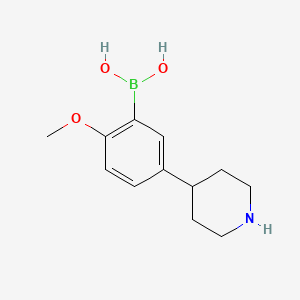
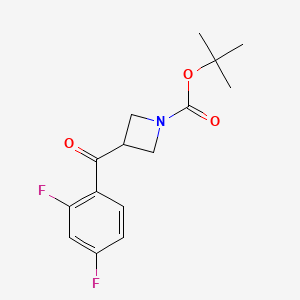
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
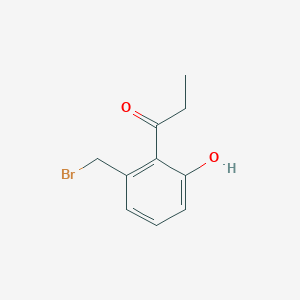
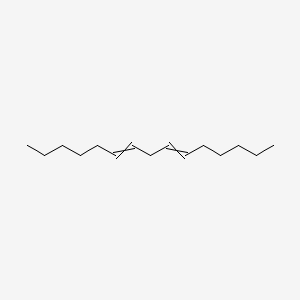
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)
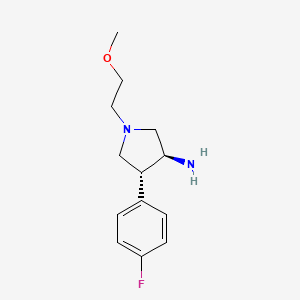
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
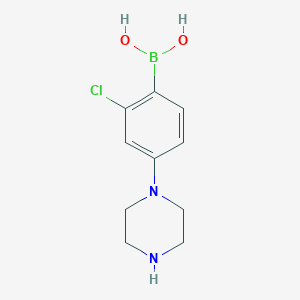
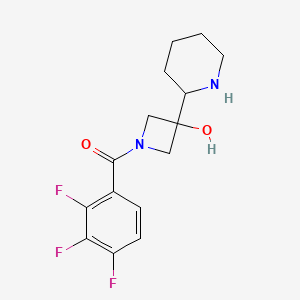
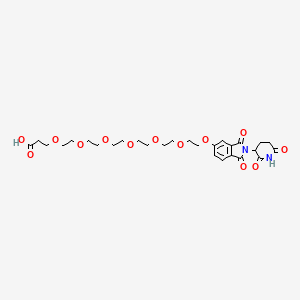

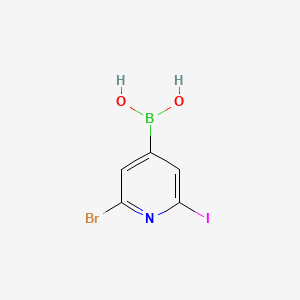
![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
